

Ginkgolide K: A Deep Dive into its Role in Mitochondrial Function and Neuroprotection

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Compound of Interest

Compound Name: Ginkgolide K

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Introduction

Ginkgolide K, a terpene trilactone isolated from the leaves of *Ginkgo biloba*, has emerged as a promising neuroprotective agent.^{[1][2]} Its therapeutic potential, particularly in the context of ischemic stroke and other neurodegenerative conditions, is increasingly being attributed to its profound effects on mitochondrial function.^{[1][2][3]} Mitochondria, the powerhouses of the cell, are central to neuronal health, and their dysfunction is a key contributor to neuronal injury and apoptosis.^{[4][5]} This technical guide provides a comprehensive overview of the current understanding of **Ginkgolide K**'s mechanisms of action on mitochondria, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Quantitative Effects of Ginkgolide K on Mitochondrial Parameters

The protective effects of **Ginkgolide K** on mitochondrial function have been quantified in several key studies. The following tables summarize the significant findings from in vitro models of neuronal injury, such as oxygen-glucose deprivation/reperfusion (OGD/R) and hydrogen peroxide (H₂O₂)-induced cytotoxicity.

Parameter	Experimental Model	Treatment	Result	Reference
Mitochondrial ROS Production	OGD/R in N2a cells	40 μ M Ginkgolide K	Attenuated the increase in mitochondrial ROS	[1]
Mitochondrial Fission	OGD/R in N2a cells	40 μ M Ginkgolide K	Reduced the proportion of fragmented mitochondria from $58.3 \pm 5.7\%$ to $19.7 \pm 1.9\%$	[1]
Mitochondrial Membrane Potential (MMP)	OGD/R in N2a cells	40 μ M Ginkgolide K	Attenuated MMP loss, with TMRE signal decreasing to $26.6 \pm 1.3\%$ in the OGD/R group and recovering to $50.1 \pm 6.5\%$ with GK treatment	[1]
Mitochondrial Membrane Potential (MMP)	H ₂ O ₂ -induced cytotoxicity in PC12 cells	10, 50, 100 μ M Ginkgolide K	Boosted MMP expression	[4]
Intracellular Calcium	OGD/R in N2a cells	40 μ M Ginkgolide K	Reduced the OGD/R-induced increase in intracellular calcium	[1]
Mitochondrial Cytochrome c Release	OGD/R in N2a cells	40 μ M Ginkgolide K	Attenuated the release of cytochrome c	[1]

			from mitochondria	
Mitochondrial Cytochrome c Release	H ₂ O ₂ -induced cytotoxicity in PC12 cells	10, 50, 100 µM Ginkgolide K	Prevented cytochrome c release from mitochondria	[4]
Mitochondrial Bax Expression	OGD/R in N2a cells	40 µM Ginkgolide K	Reversed the OGD/R-induced increase in mitochondrial Bax expression	[1]
Apoptosis	OGD/R in N2a cells	40 µM Ginkgolide K	Reduced OGD/R-induced apoptosis	[1]

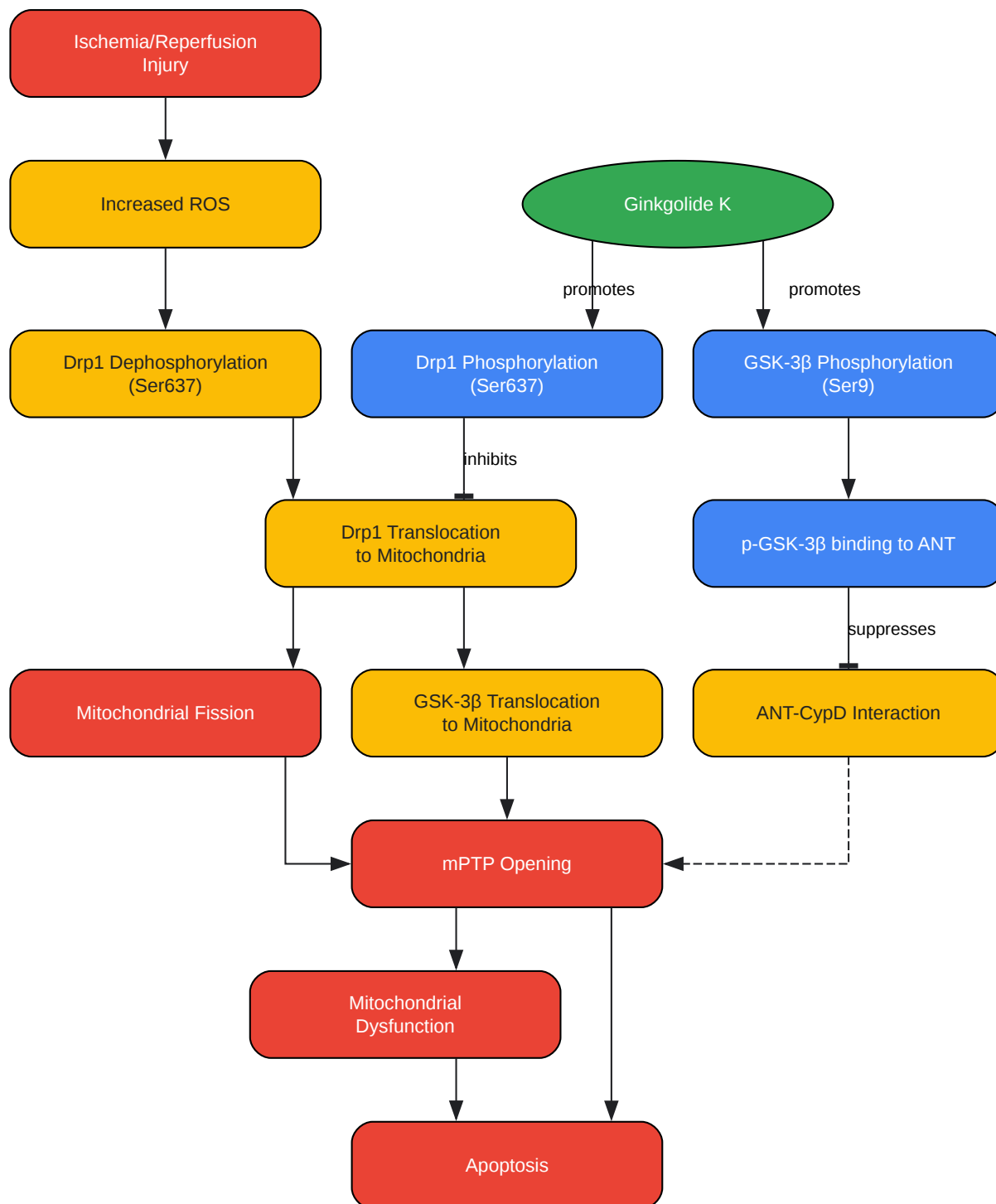
Parameter	Experimental Model	Treatment	Result	Reference
Caspase-9 Activation	OGD/R in N2a cells	40 μ M Ginkgolide K	Attenuated the OGD/R-induced increase in cleaved caspase-9 expression	[1]
Caspase-9 Activity	H ₂ O ₂ -induced cytotoxicity in PC12 cells	10, 50, 100 μ M Ginkgolide K	Notably inhibited caspase-9 activity	[4]
Caspase-3 Activation	OGD/R in N2a cells	40 μ M Ginkgolide K	Attenuated the OGD/R-induced increase in cleaved caspase-3 expression	[1]
Caspase-3 Activity	H ₂ O ₂ -induced cytotoxicity in PC12 cells	10, 50, 100 μ M Ginkgolide K	Notably inhibited caspase-3 activity	[4]
Cell Viability	H ₂ O ₂ -induced cytotoxicity in PC12 cells	10, 50, 100 μ M Ginkgolide K	Significantly increased cell viability	[4]
LDH Release	H ₂ O ₂ -induced cytotoxicity in PC12 cells	10, 50, 100 μ M Ginkgolide K	Suppressed lactate dehydrogenase (LDH) release	[4]
ROS Level	H ₂ O ₂ -induced cytotoxicity in PC12 cells	10, 50, 100 μ M Ginkgolide K	Attenuated the level of reactive oxygen species (ROS)	[4]

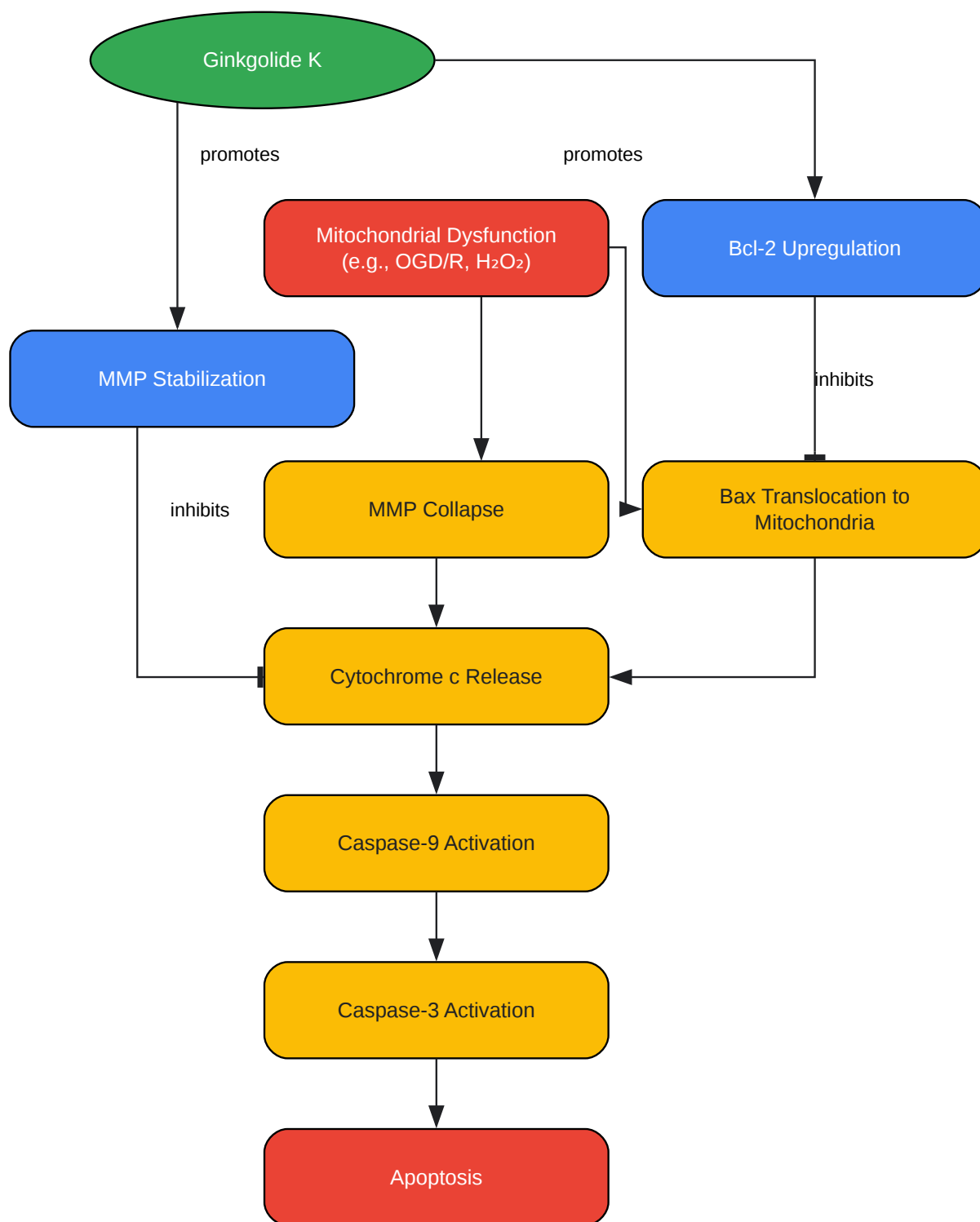
Signaling Pathways Modulated by Ginkgolide K

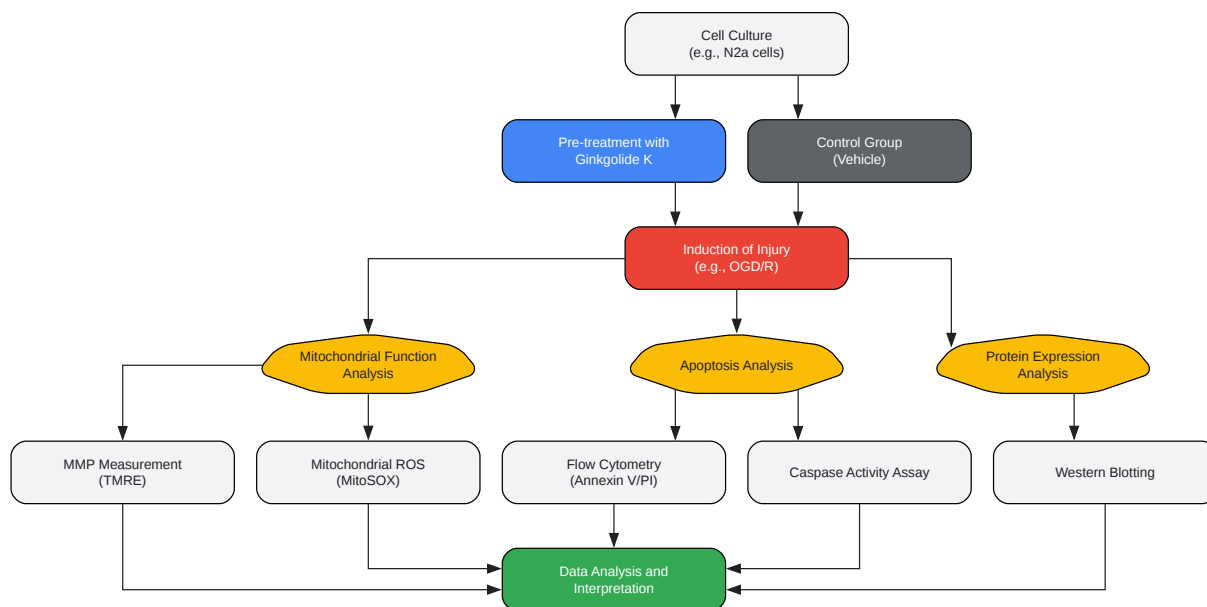
Ginkgolide K exerts its protective effects on mitochondria by modulating several critical signaling pathways. These pathways are intricately linked to mitochondrial dynamics, apoptosis, and cellular survival.

Inhibition of Mitochondrial Fission and mPTP Opening

Ginkgolide K has been shown to inhibit mitochondrial fission and the opening of the mitochondrial permeability transition pore (mPTP), key events in the apoptotic cascade.^{[1][2]} This is achieved through the modulation of the Drp1 and GSK-3 β signaling axis.







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